molecular formula C19H16N2O2S2 B6958290 N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide

N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide

Cat. No.: B6958290
M. Wt: 368.5 g/mol
InChI Key: IGTBTDGCJSXYOT-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanylphenyl group, and a sulfanylidene-pyridine carboxamide moiety

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-23-14-6-10-16(11-7-14)25-15-8-4-13(5-9-15)21-18(22)17-3-2-12-20-19(17)24/h2-12H,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTBTDGCJSXYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=CNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the synthesis of 4-methoxyphenylthiol from 4-methoxyaniline through diazotization followed by thiolation.

    Coupling Reaction: The methoxyphenylthiol is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 4-(4-methoxyphenyl)sulfanylphenyl.

    Pyridine Derivative Formation: The next step involves the synthesis of the pyridine derivative through a condensation reaction between 2-mercaptopyridine-3-carboxylic acid and an appropriate amine.

    Final Coupling: The final step is the coupling of the pyridine derivative with the 4-(4-methoxyphenyl)sulfanylphenyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding thiols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Material Science: Its unique electronic properties make it a candidate for use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-thioxo-1H-pyridine-3-carboxamide
  • N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-oxo-1H-pyridine-3-carboxamide

Uniqueness

N-[4-(4-methoxyphenyl)sulfanylphenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is unique due to the presence of both sulfanyl and methoxy groups, which provide distinct electronic and steric properties. These features can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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